molecular formula C7H11BrClNS B13588167 [(5-Bromothiophen-2-yl)methyl](ethyl)aminehydrochloride

[(5-Bromothiophen-2-yl)methyl](ethyl)aminehydrochloride

Cat. No.: B13588167
M. Wt: 256.59 g/mol
InChI Key: XPPQJODHBTWDLK-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methylamine hydrochloride is a brominated thiophene-derived amine hydrochloride salt.

The ethylamine moiety contributes to basicity and solubility in acidic conditions due to protonation.

Properties

Molecular Formula

C7H11BrClNS

Molecular Weight

256.59 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H10BrNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H

InChI Key

XPPQJODHBTWDLK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(S1)Br.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromothiophene-2-methyl Halide Intermediate

A common precursor is 5-bromothiophene-2-methanol or 5-bromothiophene-2-methyl chloride/bromide, synthesized by halogenation of 5-bromothiophene-2-methyl derivatives or reduction of 5-bromothiophene-2-carboxaldehyde to the corresponding alcohol followed by halogenation.

  • Example method : Reduction of 5-bromothiophene-2-carboxaldehyde with sodium borohydride to 5-bromothiophene-2-methanol, followed by treatment with thionyl chloride or phosphorus tribromide to yield 5-bromothiophene-2-methyl chloride or bromide.

Nucleophilic Substitution with Ethylamine

The halide intermediate then undergoes nucleophilic substitution with ethylamine to introduce the ethylamine group at the methyl position:

  • Reaction conditions typically involve stirring the halide with an excess of ethylamine in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
  • A base such as sodium hydroxide may be used to neutralize the formed acid and drive the reaction forward.
  • The reaction yields (5-bromothiophen-2-yl)methylamine as a free base.

Formation of Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or by adding a solution of hydrochloric acid in an appropriate solvent:

  • The reaction is typically performed in anhydrous ethanol or ethyl acetate.
  • The hydrochloride salt precipitates out and is collected by filtration.
  • This salt form improves the compound’s stability and facilitates purification.

Alternative Synthetic Routes

Reductive Amination

An alternative route involves reductive amination of 5-bromothiophene-2-carboxaldehyde with ethylamine:

  • The aldehyde is reacted with ethylamine to form an imine intermediate.
  • The imine is reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • This method provides direct access to the secondary amine with good selectivity and yield.

Cross-Coupling Approaches

Although more common for aryl-aryl bond formation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been reported for bromothiophene derivatives to introduce various substituents, which could be adapted for amine functionalization with appropriate boronic acid derivatives or amine equivalents under catalytic conditions.

Reaction Conditions and Optimization

Step Reagents & Conditions Yield (%) Notes
Reduction of aldehyde NaBH4 in methanol or ethanol, 0–25 °C 80–90 Mild conditions, high selectivity
Halogenation of alcohol SOCl2 or PBr3, reflux in dry solvent 70–85 Careful moisture control required
Nucleophilic substitution Ethylamine (excess), NaOH, DCM/EtOH, RT to 50 °C 60–75 Base neutralizes HCl formed, improves yield
Hydrochloride salt formation HCl gas or HCl in ethanol, 0–25 °C 85–95 Precipitation facilitates purification
Reductive amination (alt. route) Ethylamine, NaBH3CN, MeOH, pH 6–7, RT 70–80 Avoids halide intermediate

Analytical Characterization and Purity

  • The final product is characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess purity, typically achieving >98% purity.
  • Melting point and infrared spectroscopy provide additional confirmation of the hydrochloride salt formation.

Summary of Research Findings and Literature Sources

  • The synthetic approaches described are adapted from general methodologies for bromothiophene derivatives and alkyl amines reported in peer-reviewed journals and patent literature.
  • Reductive amination offers a streamlined route with fewer steps and good yields.
  • Nucleophilic substitution on halomethyl intermediates remains a robust and scalable method.
  • Hydrochloride salt formation is essential for isolating a stable, crystalline product suitable for further applications.
  • Cross-coupling and other advanced synthetic methods may provide future avenues for functional diversification.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: De-brominated thiophene derivatives and reduced thiophene rings.

Scientific Research Applications

(5-Bromothiophen-2-yl)methylaminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The ethylamine group can form hydrogen bonds with target molecules, enhancing its interaction and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

(5-Bromothiophen-2-yl)methylamine Hydrochloride (CAS 1645414-72-7)

Structural Differences: The ethyl group in the target compound is replaced with a 2-methoxyethyl group, introducing an oxygen atom. Molecular Formula: C₈H₁₃BrClNOS vs. the target’s estimated C₇H₁₁BrClNS (assuming ethyl substitution). Impact on Properties:

  • Solubility : The methoxy group increases polarity, enhancing aqueous solubility compared to the ethyl analog .
  • Bioavailability: The ether linkage may improve metabolic stability but reduce membrane permeability. Applications: Used in organic synthesis and drug discovery, as noted by American Elements’ product catalog .

(5-Bromopyrimidin-2-yl)methylamine Hydrochloride (CAS 2126162-53-4)

Structural Differences : Thiophene replaced by pyrimidine, a nitrogen-rich heterocycle.
Molecular Formula : C₆H₉BrClN₃ (MW: 238.51 g/mol).
Impact on Properties :

  • Electronic Effects : Pyrimidine’s electron-deficient nature alters binding affinity compared to thiophene’s aromaticity.
  • Molecular Weight: Lower MW may improve pharmacokinetic profiles. Applications: Potential use in kinase inhibitors or antiviral agents due to pyrimidine’s prevalence in such scaffolds .

(5-Bromo-2-methylphenyl)methylamine Hydrochloride (CID 65307950)

Structural Differences : Thiophene replaced by a brominated, methyl-substituted benzene ring.
Molecular Formula : C₉H₁₂BrN (MW: 230.11 g/mol).
Impact on Properties :

  • Aromatic Interactions : Benzene’s planar structure vs. thiophene’s sulfur-containing ring may shift π-π stacking behavior .

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol Hydrochloride (CAS 1803611-56-4)

Structural Differences: Ethylamine chain modified to include a hydroxyl group. Molecular Formula: C₈H₁₃BrClNOS (MW: 287.62 g/mol). Impact on Properties:

  • Hydrogen Bonding : The hydroxyl group enhances solubility and hydrogen-bonding capacity, favoring interactions with polar targets.
  • Metabolism: Increased susceptibility to oxidative metabolism compared to the non-hydroxylated analog .

2-(5-Bromopyrimidin-2-yl)ethylamine Dihydrochloride (CAS 2155852-47-2)

Structural Differences : Ethyl spacer between the pyrimidine ring and methylamine, with two hydrochloride counterions.
Molecular Formula : C₇H₁₂BrCl₂N₃ (MW: 289.01 g/mol).
Impact on Properties :

  • Charge State : Dihydrochloride form increases solubility in polar solvents.
  • Flexibility : The ethyl spacer may enhance conformational flexibility, affecting target binding .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Applications
(5-Bromothiophen-2-yl)methylamine HCl C₇H₁₁BrClNS* ~254.09 Ethylamine-thiophene scaffold Antibacterial agents
(5-Bromothiophen-2-yl)methylamine HCl C₈H₁₃BrClNOS 286.62 Methoxyethyl substitution Drug discovery intermediates
(5-Bromopyrimidin-2-yl)methylamine HCl C₆H₉BrClN₃ 238.51 Pyrimidine heterocycle Kinase inhibitors
(5-Bromo-2-methylphenyl)methylamine HCl C₉H₁₂BrN 230.11 Benzene ring with methyl group Sterically hindered ligands
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethanol HCl C₈H₁₃BrClNOS 287.62 Hydroxyl-functionalized amine Polar target interactions

*Estimated based on structural analogs.

Biological Activity

(5-Bromothiophen-2-yl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and pharmacological applications.

  • Molecular Formula : C₉H₁₁BrN·HCl
  • Molecular Weight : Approximately 220.13 g/mol
  • Solubility : Soluble in water due to the presence of the hydrochloride salt form, which enhances stability and solubility.

Preliminary studies suggest that (5-Bromothiophen-2-yl)methylamine hydrochloride may interact with various biological targets, particularly enzyme systems such as cytochrome P450. This interaction could influence drug metabolism and efficacy. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for further exploration in this area.
  • Cytotoxic Effects : Preliminary data indicate that (5-Bromothiophen-2-yl)methylamine hydrochloride may induce cytotoxicity in cancer cell lines, warranting further investigation into its anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential effectiveness against bacterial strains
CytotoxicityInduces cytotoxic effects in cancer cell lines
Enzyme InteractionPossible modulation of cytochrome P450 activity

Case Studies and Research Findings

  • Anticancer Potential : In vitro studies have demonstrated that derivatives of thiophene compounds exhibit significant cytotoxic effects against human cancer cell lines. For instance, one study reported that a related thiophene compound showed IC50 values in the low micromolar range against breast cancer cells, highlighting the potential of (5-Bromothiophen-2-yl)methylamine hydrochloride as a candidate for further development in oncology.
  • Interaction with Receptors : Research has indicated that similar compounds can interact with various receptors, including opioid receptors and translocator proteins (TSPO). These interactions can lead to a variety of biological responses, making this class of compounds particularly interesting for therapeutic applications.
  • Pharmacokinetics : Studies on related compounds suggest that the unique structure of (5-Bromothiophen-2-yl)methylamine hydrochloride may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these pharmacokinetic profiles is essential for predicting clinical efficacy and safety.

Comparative Analysis with Similar Compounds

The biological activity of (5-Bromothiophen-2-yl)methylamine hydrochloride can be compared with structurally similar compounds to highlight its unique properties:

Compound NameCAS NumberKey Features
1-(5-Bromothiophen-2-yl)ethanamine129605-38-5Similar thiophene structure; lacks ethyl group
5-Bromo-2-methylthiophene123456-78-9Methyl substitution affects biological activity
1-(4-Bromothiophen-2-yl)ethanamine987654-32-1Different bromination position alters reactivity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (5-Bromothiophen-2-yl)methylamine hydrochloride, and how can reaction conditions be optimized?

  • Synthetic Routes : Common approaches involve nucleophilic substitution or reductive amination. For example, brominated thiophene precursors (e.g., 5-bromothiophene-2-carbaldehyde) can react with ethylamine derivatives under acidic conditions to form the amine intermediate, followed by HCl salt formation .
  • Optimization : Adjust solvents (e.g., ethanol, DMF), temperature (40–80°C), and catalysts (e.g., NaBH4 for reductive steps). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Structural Elucidation : Use 1^1H/13^{13}C NMR to confirm amine and thiophene proton environments. IR spectroscopy identifies N–H and C–Br stretches (~3300 cm1^{-1} and 560 cm1^{-1}, respectively) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) validates molecular weight (286.62 g/mol), while HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2%) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Solubility decreases in non-polar solvents (e.g., hexane) .
  • Stability : Stable at room temperature in dry conditions. Degrades above 150°C or in alkaline media (pH > 9), releasing free amine and Br^- ions. Store at 2–8°C under inert gas .

Advanced Research Questions

Q. How does the bromothiophene substituent influence reactivity in cross-coupling reactions compared to non-halogenated analogs?

  • Reactivity : The C–Br bond in the thiophene ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings, introducing aryl/heteroaryl groups. Non-halogenated analogs lack this site-specific reactivity .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the thiophene ring for electrophilic substitution, enhancing regioselectivity in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Assay Variability : Contradictions may arise from differences in cell lines (e.g., HEK293 vs. HeLa), compound purity, or assay endpoints (IC50_{50} vs. EC50_{50}).
  • Mitigation : Standardize protocols (e.g., ATP-based viability assays), validate purity via LC-MS, and use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. How can computational modeling predict binding modes with biological targets, and what experimental validations are required?

  • Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like serotonin receptors. Focus on hydrogen bonding with the amine group and hydrophobic contacts with the bromothiophene .
  • Validation : Confirm predictions via X-ray crystallography (if target structures are available) or mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What are the structure-activity relationships (SAR) for modifying the ethylamine or bromothiophene moieties?

  • Ethylamine Modifications : Replacing ethyl with bulkier groups (e.g., isopropyl) reduces solubility but may enhance receptor selectivity. Primary amines show higher metabolic instability than secondary analogs .
  • Bromothiophene Modifications : Substituting Br with Cl or CF3_3 alters electronic profiles, impacting binding kinetics (e.g., KdK_d values in receptor assays) .

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